

Application Notes and Protocols: Tungsten-182 in Kimberlite Petrogenesis

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Compound of Interest

Compound Name: *Tungsten-182*

Cat. No.: *B076582*

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Authored for: Researchers, scientists, and drug development professionals.

Introduction

The short-lived ^{182}Hf - ^{182}W isotope system ($t_{1/2} = 8.9$ Myr) is a powerful tracer for early Earth differentiation processes, including core formation and silicate-metal segregation. Kimberlites, as the deepest-derived terrestrial magmas, offer a unique window into the Earth's deep mantle. The application of high-precision ^{182}W isotope measurements to kimberlites allows for the investigation of their mantle source regions, providing insights into the preservation of ancient mantle reservoirs, potential core-mantle interaction, and the long-term evolution of the Earth's interior.

Recent studies have revealed subtle yet significant variations in the $^{182}\text{W}/^{184}\text{W}$ ratio in kimberlites compared to the modern upper mantle. These variations, particularly negative $\mu^{182}\text{W}$ anomalies, suggest that some kimberlites may tap a mantle source that has remained isolated from the convecting mantle for billions of years. This has profound implications for our understanding of mantle dynamics and the origin of these enigmatic, diamond-bearing rocks.

Principle of the ^{182}Hf - ^{182}W System in Kimberlite Petrogenesis

The ^{182}Hf - ^{182}W system is based on the decay of lithophile ^{182}Hf to siderophile ^{182}W . During Earth's core formation, tungsten (W) preferentially partitioned into the metallic core, while hafnium (Hf) remained in the silicate mantle. This resulted in a high Hf/W ratio in the mantle

and a low Hf/W ratio in the core. Consequently, the decay of ^{182}Hf to ^{182}W in the mantle led to a more radiogenic, or higher, $^{182}\text{W}/^{184}\text{W}$ ratio compared to the core and chondritic meteorites. The ^{182}W composition of a sample is typically reported in $\mu^{182}\text{W}$ units, which represents the parts-per-million deviation of the $^{182}\text{W}/^{184}\text{W}$ ratio from a terrestrial standard.

A key finding is that some "primitive" kimberlites, those with broadly chondritic initial $^{143}\text{Nd}/^{144}\text{Nd}$ and $^{176}\text{Hf}/^{177}\text{Hf}$ isotopic compositions, exhibit negative $\mu^{182}\text{W}$ values, averaging around -5.9 ± 3.6 ppm (2SD)[1][2]. This is significant because the modern upper mantle is considered to have a $\mu^{182}\text{W}$ value of approximately 0. The negative anomalies in these kimberlites suggest their derivation from one or more ancient mantle reservoirs that have remained isolated for a significant portion of Earth's history[1][3].

Possible explanations for these negative $\mu^{182}\text{W}$ anomalies in kimberlite sources include:

- Core-Mantle Interaction: The transfer of low $\mu^{182}\text{W}$ material from the Earth's core to the mantle source of the kimberlites[2][4].
- Early Silicate Fractionation: The formation of the kimberlite source reservoir through silicate fractionation processes in the early Earth, within the first 30-35 million years of solar system history[1][3].
- Overabundance of Late-Accreted Materials: The kimberlite source may have incorporated a higher proportion of late-accreted meteoritic material, which has a negative $\mu^{182}\text{W}$ signature[2][5].

It is important to note that not all kimberlites show these negative anomalies. Some younger kimberlites have $\mu^{182}\text{W}$ values consistent with the modern upper mantle, which may indicate contamination of the ancient source by recycled crustal components[1][5].

Quantitative Data Summary

The following table summarizes the ^{182}W isotopic data for primitive kimberlites from various studies.

Sample Type	Number of Samples (n)	Average $\mu^{182}\text{W}$ (ppm)	2 Standard Deviations (2SD) (ppm)	Reference
Primitive Kimberlites	13	-5.9	± 3.6	[1][2]
Primitive Kimberlites	9	-5.9	not specified	[6]
Ilmenite Megacryst (PREM-1)	1	-5.4	± 3.9	[3]
Premier Whole-Rock Kimberlite	2	-6.5 and -5.2	± 3.3 and ± 4.0	[3]

Experimental Protocols

High-precision measurement of ^{182}W isotopes is analytically challenging due to the low concentrations of tungsten in silicate rocks and potential isobaric interferences. The following protocols are a synthesis of methodologies described in the literature[6][7][8][9][10].

Sample Preparation and Digestion

- Sample Selection and Crushing: Select fresh, unaltered kimberlite samples. Remove any weathered surfaces. Crush the samples to a fine powder (typically <200 mesh) using a tungsten carbide crusher or an agate mill to avoid tungsten contamination.
- Digestion:
 - Accurately weigh approximately 100 mg of the powdered sample into a PFA vessel.
 - Add a concentrated mixture of nitric acid (HNO_3) and hydrofluoric acid (HF).
 - Seal the vessel and heat on a hotplate at approximately 150°C for at least 48 hours to ensure complete dissolution.
 - After cooling, uncap the vessel and evaporate the solution to dryness.

- Perform repeated dry-downs with concentrated HNO_3 to eliminate fluorides.
- Dissolve the final residue in a solution of 1 M HCl and 0.5 M HF to prepare it for column chemistry.

Tungsten Separation and Purification (Two-Column Chromatography)

A two-stage ion-exchange chromatography procedure is employed to separate tungsten from the rock matrix and interfering elements[7][9].

Column 1: Anion Exchange Chromatography (AG1-X8 resin)

- Column Preparation: Prepare a column with AG1-X8 anion exchange resin.
- Matrix Elution: Load the dissolved sample solution onto the column. Elute the matrix elements with a mixture of hydrofluoric and hydrochloric acids.
- Tungsten Elution: Elute the tungsten fraction using a mixture of concentrated nitric and hydrofluoric acids.

Column 2: TEVA Resin Chromatography

- Column Preparation: Prepare a smaller column with TEVA resin.
- Further Purification: Load the tungsten fraction from the first column onto the TEVA resin column. This step is crucial for separating tungsten from remaining interfering elements, particularly zirconium and hafnium.
- Final Tungsten Elution: Elute the purified tungsten fraction.

The entire procedure should yield a recovery of greater than 97% with a total procedural blank of less than 40 pg of tungsten[7][8][9].

Mass Spectrometry

High-precision tungsten isotope measurements are performed using either Negative Thermal Ionization Mass Spectrometry (NTIMS) or Multi-Collector Inductively Coupled Plasma Mass

Spectrometry (MC-ICP-MS)[10][11][12]. NTIMS is often preferred for its high precision.

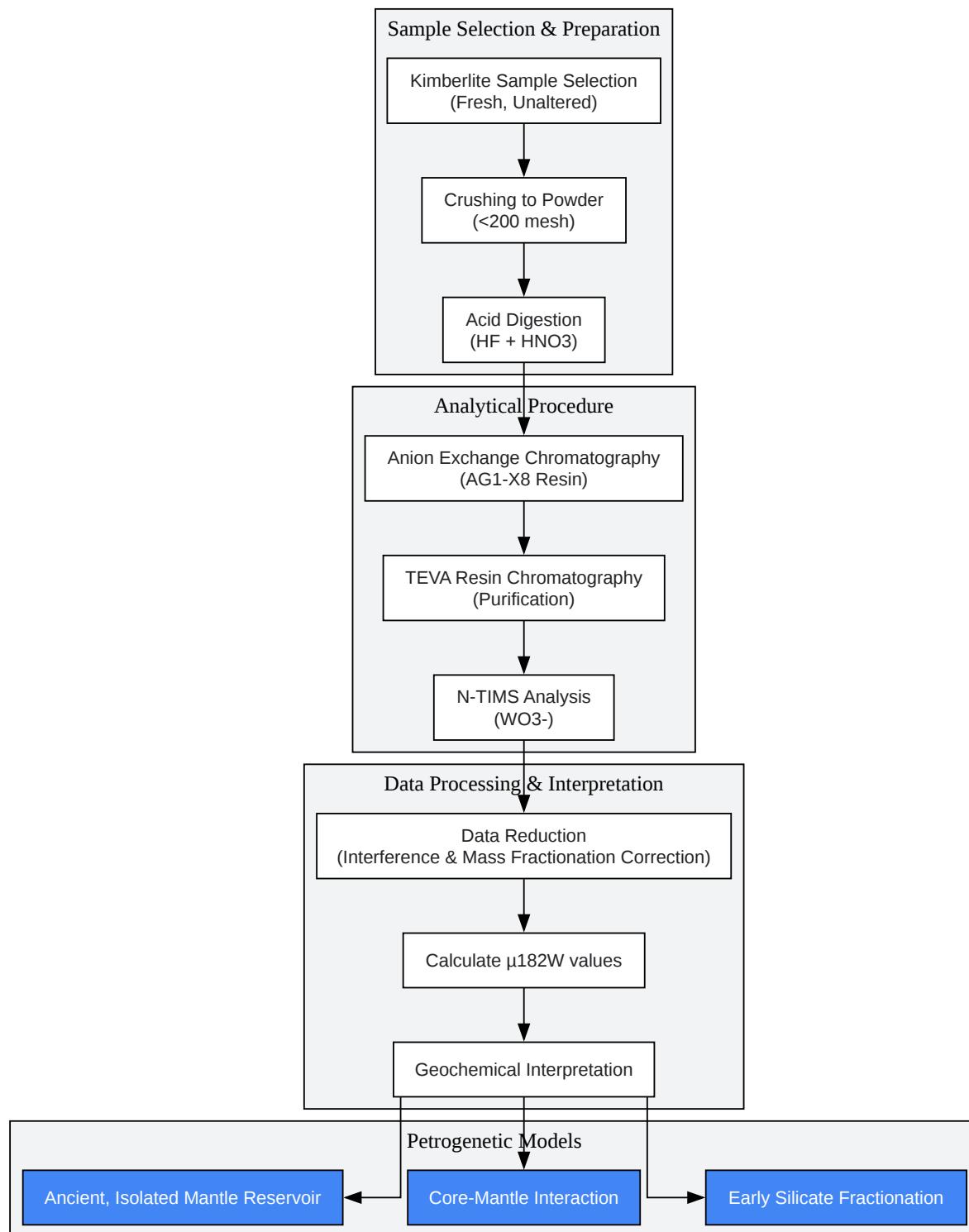
Negative Thermal Ionization Mass Spectrometry (NTIMS)

- Sample Loading: Load the purified tungsten fraction onto a previously degassed rhenium filament.
- Analysis: Measure the tungsten isotopes as oxide ions (WO_3^-) in static or multi-static mode. The use of $10^{13} \Omega$ amplifiers can enhance precision for small signals[10].
- Interference Correction: Monitor and correct for potential isobaric interferences from OsO_3^- and ReO_3^- . The oxygen isotopic composition should be measured in-run to accurately correct for oxygen isotope contributions to the measured ion beams[8].
- Mass Fractionation Correction: Correct for instrumental mass fractionation using the constant $^{186}\text{W}/^{183}\text{W}$ ratio of 1.9859[10].
- Data Reporting: Report the $^{182}\text{W}/^{184}\text{W}$ ratio as a $\mu^{182}\text{W}$ value, which is the parts-per-million deviation from the bracketing measurements of a standard solution (e.g., Alfa Aesar W standard).

Long-term reproducibility of the $^{182}\text{W}/^{184}\text{W}$ ratio for a standard solution should be on the order of ± 6 ppm (2 RSD) or better for tungsten amounts greater than 30 ng[7][8]. The internal precision for individual measurements can be as low as 2 ppm[10].

Visualizations

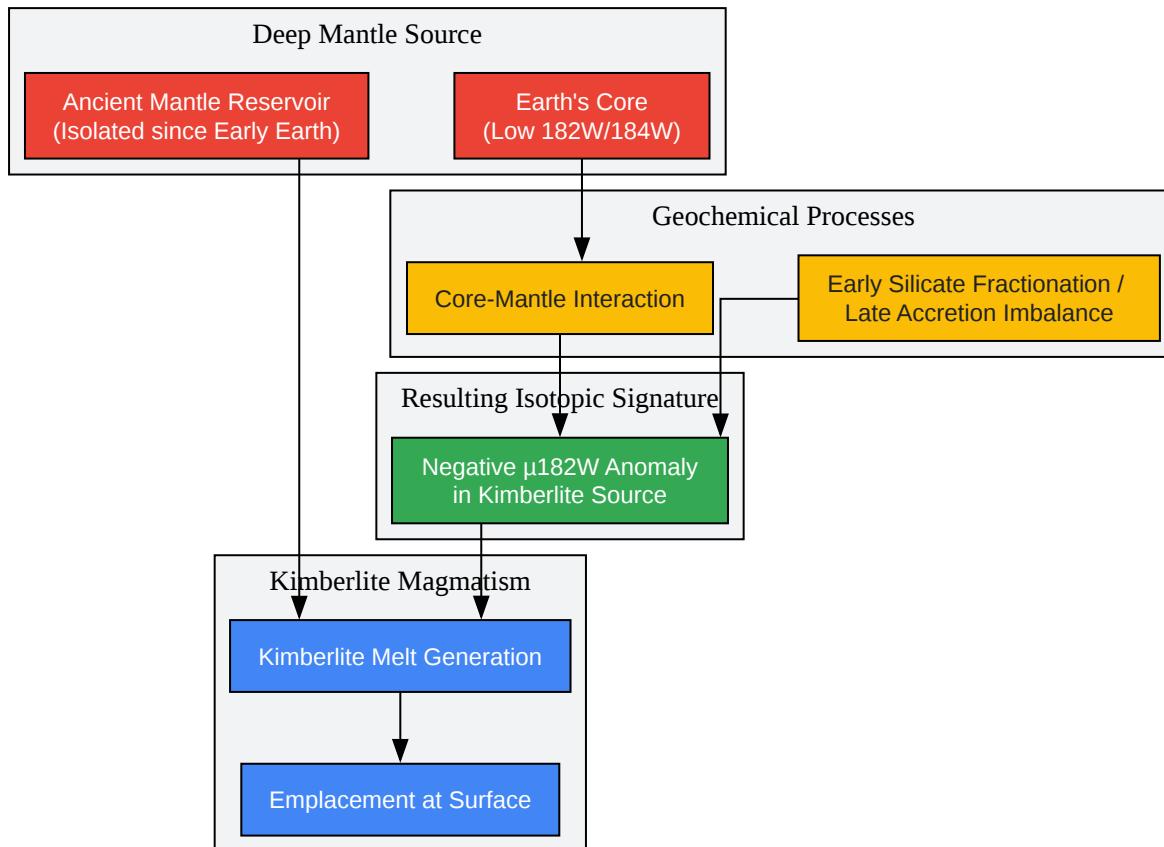
Logical Workflow for ^{182}W Application in Kimberlite Petrogenesis



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Workflow for ^{182}W analysis in kimberlite petrogenesis.

Signaling Pathway of ^{182}W Anomalies in Kimberlites



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Conceptual pathway for generating ^{182}W anomalies in kimberlites.

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